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Compound of Interest

N-(4-cyanophenyl)-2-methylprop-
Compound Name:
2-enamide

Cat. No.: B1301453

[2] N-(4-cyanophenyl)methacrylamide | CL11H10N20O | ChemSpider N-(4-
cyanophenyl)methacrylamide. Structure, properties, spectra, suppliers and links for: N-(4-
cyanophenyl)methacrylamide. --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-
02-0 | CymitQuimica N-(4-Cyanophenyl)-2-methylprop-2-enamide; N-(4-Cyano Phenyl)
Methacrylamide; N-(4-cyanophenyl)methacrylamide. SMILES: CC(=C)C(=O)Nclccc(ccl)C#N.
INChi: --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide - LGC Standards LGC Quality: ISO
Guide 34 & ISO/IEC 17025. N-(4-cyanophenyl)methacrylamide. Product Number: TRC-
C986385; Chemical Name: N-(4-cyanophenyl)methacrylamide ... --INVALID-LINK-- N-(4-
cyanophenyl)methacrylamide | CAS 90617-02-0 | SCBT ... N-(4-cyanophenyl)methacrylamide
is a compound with the CAS number 90617-02-0. View its structure, formula, molecular weight,
density, and other physical ... --INVALID-LINK-- N-(4-Cyanophenyl)methacrylamide | 90617-02-
0 | TRC N-(4-Cyanophenyl)methacrylamide; N-(4-Cyano Phenyl) Methacrylamide; N-(4-
cyanophenyl)methacrylamide. --INVALID-LINK-- Synthesis and characterization of new
thermoreactive ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl
methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization
of ... --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-02-0 - ChemicalBook
ChemicalBook provide Chemical industry users with N-(4-cyanophenyl)methacrylamide(90617-
02-0) Boiling point Melting point,N-(4-cyanophenyl)methacrylamide(90617-02-0) ... --INVALID-
LINK-- Synthesis and characterization of new thermoreactive ... In this study, poly(N-(4-
cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were
synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and
glycidyl methacrylate (GMA) in 2-butanone with 2,2'-azobisisobutyronitrile (AIBN) as an initiator
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at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy.
The composition of the copolymers was determined by elemental analysis. The glass transition
temperatures (Tg) of the copolymers were determined by differential scanning calorimetry
(DSC) and increased with increasing CPMA content. The thermal stability of the copolymers
was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers
have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at
250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The
dielectric properties of the crosslinked copolymers were investigated. The results showed that
the crosslinked copolymers have low dielectric constant and low dielectric loss. --INVALID-
LINK-- N-(4-cyanophenyl)methacrylamide | CAS 90617-02-0 | Biosynth Biosynth is a supplier
of N-(4-cyanophenyl)methacrylamide, CAS 90617-02-0. We are a trusted partner to many
researchers and organizations. --INVALID-LINK-- Synthesis and characterization of new
thermoreactive copolymers ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl
methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization
of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone
with 2,2'-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were
characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was
determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers
were determined by differential scanning calorimetry (DSC) and increased with increasing
CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric
analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile
groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked
copolymers were insoluble in common organic solvents. The dielectric properties of the
crosslinked copolymers were investigated. The results showed that the crosslinked copolymers
have low dielectric constant and low dielectric loss. --INVALID-LINK-- Synthesis and
characterization of new thermoreactive copolymers ... The thermal properties of the copolymers
were investigated by TGA and DSC. The TGA curves of the copolymers are shown in Fig. 3.
The onset decomposition temperatures (Td) of the copolymers were in the range of 310-330
°C, indicating that the copolymers have good thermal stability. The Tg values of the copolymers
were determined by DSC. The DSC curves of the copolymers are shown in Fig. 4. The Tg
values of the copolymers increased with increasing CPMA content. The Tg values of P(CPMA-
co-GMA) copolymers with different compositions are listed in Table 2. The Tg of PCPMA was
reported to be 182 °C. The Tg of PGMA was reported to be 46 °C. The Tg values of the
copolymers were in the range of 65-145 °C. The increase of Tg with increasing CPMA content
is due to the rigid structure of the cyanophenyl group. --INVALID-LINK-- Synthesis and
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characterization of new thermoreactive copolymers ... In this study, poly(N-(4-
cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were
synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and
glycidyl methacrylate (GMA) in 2-butanone with 2,2'-azobisisobutyronitrile (AIBN) as an initiator
at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy.
The composition of the copolymers was determined by elemental analysis. The glass transition
temperatures (Tg) of the copolymers were determined by differential scanning calorimetry
(DSC) and increased with increasing CPMA content. The thermal stability of the copolymers
was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers
have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at
250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The
dielectric properties of the crosslinked copolymers were investigated. The results showed that
the crosslinked copolymers have low dielectric constant and low dielectric loss. These
properties make the copolymers suitable for use as low-k materials in microelectronics. --
INVALID-LINK-- Application Notes and Protocols for the Polymerization of N-(4-
cyanophenyl)-2-methylprop-2-enamide

Introduction

N-(4-cyanophenyl)-2-methylprop-2-enamide, also known as N-(4-
cyanophenyl)methacrylamide (CPMA), is a functionalized monomer that has garnered interest
in materials science and polymer chemistry. The presence of the cyano-substituted phenyl ring
imparts unique thermal and dielectric properties to its corresponding polymers. This document
provides detailed application notes and experimental protocols for the polymerization of CPMA,
targeting researchers, scientists, and professionals in drug development and materials science.
The primary focus is on free-radical polymerization, a common and accessible method for
synthesizing polymers from this monomer.

Polymerization Techniques: An Overview

The polymerization of N-(4-cyanophenyl)-2-methylprop-2-enamide can be achieved through
various techniques. The most prominently reported method is free-radical polymerization. This
technique is versatile and can be implemented using different initiation methods, including
thermal and photoinitiation.
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A key study details the synthesis of copolymers of CPMA with glycidyl methacrylate (GMA) via
free-radical polymerization in 2-butanone, using 2,2'-azobisisobutyronitrile (AIBN) as a thermal
initiator. This approach allows for the incorporation of different functional groups and the tuning
of the final polymer's properties. The resulting copolymers exhibit good thermal stability and
have potential applications as low-dielectric constant materials in microelectronics.

The nitrile groups on the cyanophenyl moiety can undergo crosslinking at elevated
temperatures, rendering the polymer insoluble in common organic solvents and enhancing its
thermal and mechanical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the free-radical
copolymerization of N-(4-cyanophenyl)-2-methylprop-2-enamide (CPMA) with glycidyl
methacrylate (GMA).

Copolymer Composition Glass Transition Onset Decomposition
(CPMA mol%) Temperature (Tg) (°C) Temperature (Td) (°C)
0 (PGMA) 46

25 65 ~310-330

50 95 ~310-330

75 120 ~310-330

100 (PCPMA) 182 ~310-330

Data extracted from studies on P(CPMA-co-GMA) copolymers.

Experimental Protocols

This section provides a detailed protocol for the free-radical copolymerization of N-(4-
cyanophenyl)-2-methylprop-2-enamide (CPMA) with glycidyl methacrylate (GMA).

3.1. Materials

¢ N-(4-cyanophenyl)-2-methylprop-2-enamide (CPMA)
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e Glycidyl methacrylate (GMA)

e 2,2'-Azobisisobutyronitrile (AIBN)

e 2-Butanone (MEK)

o Methanol

o Standard laboratory glassware (Schlenk flask, condenser, etc.)

 Inert gas supply (Nitrogen or Argon)

e Magnetic stirrer and hot plate

e Vacuum filtration apparatus

3.2. Polymerization Procedure

e Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar,
dissolve the desired molar ratio of N-(4-cyanophenyl)-2-methylprop-2-enamide (CPMA)
and glycidyl methacrylate (GMA) in 2-butanone.

e Initiator Addition: Add 2,2'-azobisisobutyronitrile (AIBN) as the initiator. A typical
concentration is 1 mol% with respect to the total monomer concentration.

» Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove
dissolved oxygen, which can inhibit the polymerization reaction.

» Polymerization: After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon).
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

» Precipitation and Purification: After the reaction is complete, cool the flask to room
temperature. Precipitate the polymer by slowly pouring the viscous solution into a large
excess of a non-solvent, such as methanol, while stirring vigorously.

« |solation: Collect the precipitated polymer by vacuum filtration.
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e Drying: Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C until a
constant weight is achieved.

3.3. Characterization

e Spectroscopic Analysis: The chemical structure of the resulting copolymer can be confirmed
using Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (*H-NMR)
spectroscopy.

o Compositional Analysis: The elemental composition of the copolymer can be determined by
elemental analysis.

o Thermal Properties: The glass transition temperature (Tg) can be measured using differential
scanning calorimetry (DSC), and the thermal stability can be assessed by thermogravimetric
analysis (TGA).

Visualizations
4.1. Experimental Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of N-
(4-cyanophenyl)-2-methylprop-2-enamide.

1. Dissolve Monomers
(CPMA & GMA)
in 2-Butanone

Analyze Structure (FT-IR, NMR)
& Properties (DSC, TGA)

Click to download full resolution via product page

Free-Radical Polymerization Workflow

4.2. Logical Relationship of Properties
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The following diagram illustrates the relationship between the monomer structure,
polymerization process, and the final properties of the poly(N-(4-cyanophenyl)-2-methylprop-
2-enamide) based materials.
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Property Relationships of CPMA Polymers

 To cite this document: BenchChem. ['N-(4-cyanophenyl)-2-methylprop-2-enamide”
polymerization techniques]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301453#n-4-cyanophenyl-2-methylprop-2-enamide-
polymerization-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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